molecular formula C11H16O4 B056228 Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid CAS No. 6221-58-5

Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid

Cat. No. B056228
CAS RN: 6221-58-5
M. Wt: 212.24 g/mol
InChI Key: NZYARQFLAVKFIQ-UHFFFAOYSA-N
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Description

“Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid” is a chemical compound with the molecular formula C11H16O4 . It has a molecular weight of 212.24 g/mol . The IUPAC name for this compound is also "bicyclo[3.3.1]nonane-3,7-dicarboxylic acid" .


Synthesis Analysis

The synthesis of “Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid” and its derivatives has been studied . The synthesis involves various functionalities and intermolecular interactions . The reaction optimization studies identified room temperature as well as microwave-mediated procedures, providing moderate to good yields .


Molecular Structure Analysis

The molecular structure of “Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid” has been analyzed using 1D and 2D NMR . The compound contains a total of 32 bonds, including 16 non-H bonds, 2 multiple bonds, 2 rotatable bonds, and 2 double bonds . It also includes 2 six-membered rings, 1 eight-membered ring, 2 carboxylic acid(s) (aliphatic), and 2 hydroxyl group(s) .


Chemical Reactions Analysis

The chemical reactions of “Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid” have been examined . The isolation of a key intermediate and in situ NMR studies supported the mechanistic hypothesis .


Physical And Chemical Properties Analysis

“Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid” has several computed properties . It has a XLogP3-AA value of 1.3, indicating its lipophilicity . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The topological polar surface area is 74.6 Ų . The compound is also characterized by a complexity of 246 .

Scientific Research Applications

Anticancer Chemotherapeutics

Bicyclo[3.3.1]nonane derivatives have been explored for their potential as anticancer chemotherapeutics . The bicyclo[3.3.1]nonane moiety is predominant in many biologically active natural products, making it an attractive area of research .

Asymmetric Catalysis

The derivatives of bicyclo[3.3.1]nonane are also attractive to researchers for use in asymmetric catalysis . This involves the use of a catalyst that favors the formation of a specific enantiomer or diastereomer in reactions that create stereocenters.

Ion Receptors

Bicyclo[3.3.1]nonane derivatives have found successful applications as ion receptors . These compounds can selectively bind and transport ions, which is useful in a variety of scientific and industrial applications.

Metallocycles

Metallocycles are cyclic compounds containing metal atoms. Bicyclo[3.3.1]nonane derivatives have been used in the construction of these complex structures .

Molecular Tweezers

Molecular tweezers are a type of host molecule that can selectively bind guest molecules. Bicyclo[3.3.1]nonane derivatives have been used to create these structures .

Crystallographic Studies

Bicyclo[3.3.1]nonane derivatives have been used in synthetic and crystallographic studies . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant .

Pharmaceutical Applications

Hetero analogues of bicyclo[3.3.1]nonane, including bispidine (3,7-diazaBCN) derivatives, are found among natural and synthetic pharmaceuticals . For example, Sparteine is used for treating obliterating endarteritis, ganglionitis, and myopathy .

Antiviral Activity

Bispidine derivative of bicyclo[3.3.1]nonane has shown antiviral activity against SARS-CoV2 . This highlights the potential of these compounds in the development of new antiviral drugs.

Safety and Hazards

The safety and hazards of “Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid” are not explicitly mentioned in the retrieved sources. For detailed safety data sheets, it is recommended to refer to specialized databases or suppliers .

Future Directions

The bicyclo[3.3.1]nonane moiety is predominant in most biologically active natural products owing to its exceptional characteristics . Many derivatives of bicyclo[3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities along with their successful applications as ion receptors, metallocycles, and molecular tweezers . Therefore, the exploration of new perspectives for anticancer chemotherapeutics is a promising future direction .

properties

IUPAC Name

bicyclo[3.3.1]nonane-3,7-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c12-10(13)8-2-6-1-7(4-8)5-9(3-6)11(14)15/h6-9H,1-5H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYARQFLAVKFIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(CC1CC(C2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80499392
Record name Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80499392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid

CAS RN

6221-58-5
Record name Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80499392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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